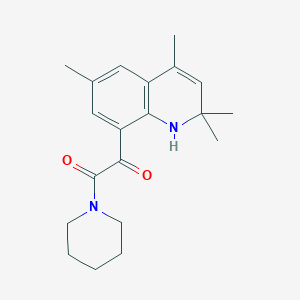![molecular formula C31H26Cl2N2O9S3 B14940310 Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940310.png)
Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique spiro structure This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline, tetramethylthiopyran, and various carboxylate derivatives. The synthesis process may involve:
Formation of the spiro structure: This step usually requires the cyclization of intermediates under controlled conditions, often using catalysts or specific reagents to facilitate the reaction.
Introduction of the carbamoyl group: This step involves the reaction of 3,4-dichloroaniline with a suitable carbamoylating agent, such as phosgene or isocyanates.
Functionalization of the thiopyranoquinoline core:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spiro structure and multiple functional groups make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new synthetic pathways and reactions.
Biological Studies: Researchers may investigate its biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.
Pathway Modulation: Affecting various biochemical pathways, resulting in therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds, such as:
Tetramethyl 9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione: This compound shares some structural similarities but differs in its core structure and functional groups.
Tetramethyl-1,3-cyclobutanediol: Another compound with tetramethyl groups, but with a different core structure and chemical properties.
Tetramethyl-4-piperidinone hydrochloride: A compound with tetramethyl groups and a piperidinone core, used in different applications.
The uniqueness of Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its spiro structure and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C31H26Cl2N2O9S3 |
|---|---|
Molekulargewicht |
737.6 g/mol |
IUPAC-Name |
tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H26Cl2N2O9S3/c1-30(2)24-19(15-9-7-8-10-18(15)35(30)29(40)34-14-11-12-16(32)17(33)13-14)31(20(25(36)41-3)21(45-24)26(37)42-4)46-22(27(38)43-5)23(47-31)28(39)44-6/h7-13H,1-6H3,(H,34,40) |
InChI-Schlüssel |
KMLXQBWJPQDUQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)NC4=CC(=C(C=C4)Cl)Cl)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940230.png)
![2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B14940233.png)
![methyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B14940243.png)
![1-(4-methylpiperidin-1-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B14940249.png)
![1-ethyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14940252.png)
![Tetramethyl 5',5',8'-trimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940256.png)
![(1E)-8-fluoro-4,4,6-trimethyl-1-{2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940264.png)
![ethyl 2-amino-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B14940274.png)
![1'-ethyl-3-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14940275.png)
![N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940286.png)

![4-Amino-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940292.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14940298.png)
![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14940308.png)
